{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a chemical compound with the molecular formula C9H15BrN4 and a molecular weight of 259.15 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the reaction of appropriate pyrazolo[1,5-a]pyrimidine precursors with brominating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or bases to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly in cancer research.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of {3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar biological activities.
Uniqueness
{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Biological Activity
{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound characterized by its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H15BrN4 with a molecular weight of 230.11 g/mol. The compound features a bromine atom at the 3-position and an ethyl group at the 2-position of the pyrazolo ring system. Its unique bicyclic framework contributes to its reactivity and specificity in biological applications.
Property | Value |
---|---|
Molecular Formula | C9H15BrN4 |
Molecular Weight | 230.11 g/mol |
IUPAC Name | 3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine |
CAS Number | [insert CAS number] |
The biological activity of this compound is primarily attributed to its interaction with various protein kinases. The presence of bromine enhances its reactivity and allows for more effective targeting of specific kinases involved in signaling pathways related to cancer and other diseases. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant inhibitory activity against several kinases:
- CDK2/Cyclin E : Inhibition of this kinase is crucial for controlling cell cycle progression.
- Abl Kinase : The compound has shown potential in inhibiting this oncogenic kinase associated with chronic myeloid leukemia (CML).
Inhibitory Activity Against Kinases
Research indicates that compounds similar to this compound exhibit selective inhibition against various kinases:
Table 2: Kinase Inhibition by Pyrazolo Compounds
Compound Name | Target Kinase | Inhibition Type |
---|---|---|
Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | Competitive Inhibitor |
Pyrazolo[1,5-a]pyrimidine derivative | Abl | Non-competitive Inhibitor |
Case Studies
In a notable case study involving related pyrazolo compounds:
- Study on Antiviral Activity : A series of pyrazolo derivatives were tested for antiviral properties using molecular docking methods. Although this compound was not specifically mentioned in this study, its structural analogs demonstrated significant binding affinity to viral proteins.
- In Vivo Studies : Animal models treated with pyrazolo derivatives showed reduced tumor growth rates compared to controls. This suggests a promising avenue for further research into the therapeutic applications of this compound.
Properties
Molecular Formula |
C9H15BrN4 |
---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
(3-bromo-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H15BrN4/c1-2-7-8(10)9-12-4-3-6(5-11)14(9)13-7/h6,12H,2-5,11H2,1H3 |
InChI Key |
BCZPORGGDXUDJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CCNC2=C1Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.